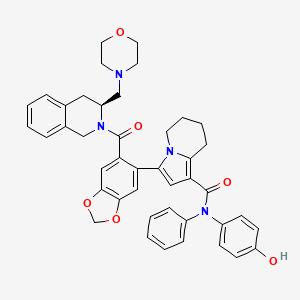
s55746
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
S55746, also known as BCL-201 or UNII-W93257I68I, is a novel orally active inhibitor that selectively targets the B-cell Lymphoma 2 (BCL-2) gene . The BCL-2 gene family encodes both pro-apoptotic and anti-apoptotic proteins that are key regulators of the apoptotic process .
Mode of Action
This compound interacts with its target by occupying the hydrophobic groove of the BCL-2 protein . Its selectivity profile demonstrates no significant binding to MCL-1, BFL-1 (BCL2A1/A1), and poor affinity for BCL-XL .
Biochemical Pathways
This compound affects the intrinsic apoptotic pathway regulated by the BCL-2 gene family . By inhibiting BCL-2, this compound induces apoptosis in tumor cells . This inhibition is BAX/BAK-dependent .
Pharmacokinetics
The pharmacokinetic properties of this compound contribute to its bioavailability and efficacy. It is orally bioavailable , which allows for easy administration. The influence of food intake on the pharmacokinetic profile of this compound has been assessed to optimize administration and ensure optimal food recommendations .
Result of Action
In a panel of hematological cell lines, this compound induces hallmarks of apoptosis, including externalization of phosphatidylserine, caspase-3 activation, and PARP cleavage . Ex vivo, this compound induces apoptosis in the low nanomolar range in primary Chronic Lymphocytic Leukemia and Mantle Cell Lymphoma patient samples .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound’s efficacy can be affected by the presence of food, as it is taken orally
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de S-55746 implique plusieurs étapes, commençant par la préparation d'intermédiaires clésLes conditions réactionnelles impliquent souvent l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir un rendement et une pureté élevés .
Méthodes de production industrielle : La production industrielle de S-55746 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l'efficacité, la rentabilité et la capacité d'adaptation. Cela comprend l'utilisation de réacteurs automatisés, de systèmes à flux continu et de mesures rigoureuses de contrôle de la qualité pour garantir la cohérence et la conformité aux normes réglementaires .
Analyse Des Réactions Chimiques
Types de réactions : S-55746 subit principalement des réactions de substitution, en particulier des substitutions nucléophiles, en raison de la présence de groupes fonctionnels réactifs. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .
Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant S-55746 comprennent des solvants organiques comme le diméthylsulfoxyde, des catalyseurs comme le palladium sur carbone et des agents oxydants comme le peroxyde d'hydrogène. Les réactions sont généralement effectuées à des températures contrôlées et sous atmosphères inertes pour éviter les réactions secondaires indésirables .
Principaux produits formés : Les principaux produits formés à partir des réactions impliquant S-55746 dépendent des conditions réactionnelles spécifiques et des réactifs utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent produire divers analogues substitués .
Applications de recherche scientifique
S-55746 a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, il est utilisé comme composé d'outil pour étudier l'inhibition de BCL-2 et ses effets sur l'apoptose. En biologie, il sert de sonde précieuse pour étudier le rôle de BCL-2 dans les voies de survie et de mort cellulaires .
En médecine, S-55746 a montré des résultats prometteurs dans des études précliniques et cliniques pour le traitement des hémopathies malignes. Il a démontré la capacité d'induire l'apoptose dans les cellules cancéreuses, inhibant ainsi la croissance tumorale. De plus, il est exploré pour son utilisation potentielle en thérapies combinées pour améliorer l'efficacité des traitements existants .
Dans l'industrie, S-55746 est utilisé dans le développement de nouveaux agents thérapeutiques et comme composé de référence dans la découverte et le développement de médicaments .
Mécanisme d'action
S-55746 exerce ses effets en se liant sélectivement à la rainure hydrophobe de la protéine BCL-2, inhibant ainsi sa fonction anti-apoptotique. Cette liaison perturbe l'interaction entre BCL-2 et les protéines pro-apoptotiques, conduisant à l'activation de la voie apoptotique intrinsèque. La sélectivité du composé pour BCL-2 par rapport aux autres membres de la famille BCL-2, tels que BCL-XL et MCL-1, contribue à son efficacité et à sa toxicité réduite .
Applications De Recherche Scientifique
S-55746 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the inhibition of BCL-2 and its effects on apoptosis. In biology, it serves as a valuable probe to investigate the role of BCL-2 in cell survival and death pathways .
In medicine, S-55746 has shown promising results in preclinical and clinical studies for the treatment of hematological malignancies. It has demonstrated the ability to induce apoptosis in cancer cells, thereby inhibiting tumor growth. Additionally, it is being explored for its potential use in combination therapies to enhance the efficacy of existing treatments .
In the industry, S-55746 is utilized in the development of new therapeutic agents and as a reference compound in drug discovery and development .
Comparaison Avec Des Composés Similaires
Composés similaires : Plusieurs composés partagent des similitudes structurelles et fonctionnelles avec S-55746, notamment ABT-199 (vénétoclax), ABT-737 et navitoclax. Ces composés ciblent également la protéine BCL-2 et ont été étudiés pour leurs applications thérapeutiques potentielles dans le traitement du cancer .
Unicité de S-55746 : Ce qui distingue S-55746 des autres composés similaires, c'est sa forte sélectivité pour BCL-2 et sa biodisponibilité orale. Cette sélectivité réduit le risque d'effets hors cible et améliore son potentiel thérapeutique. De plus, S-55746 a démontré une activité antitumorale robuste dans des modèles précliniques, ce qui en fait un candidat prometteur pour un développement ultérieur .
Propriétés
IUPAC Name |
N-(4-hydroxyphenyl)-3-[6-[(3S)-3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]-1,3-benzodioxol-5-yl]-N-phenyl-5,6,7,8-tetrahydroindolizine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H42N4O6/c48-34-15-13-32(14-16-34)47(31-10-2-1-3-11-31)43(50)37-23-39(45-17-7-6-12-38(37)45)35-24-40-41(53-28-52-40)25-36(35)42(49)46-26-30-9-5-4-8-29(30)22-33(46)27-44-18-20-51-21-19-44/h1-5,8-11,13-16,23-25,33,48H,6-7,12,17-22,26-28H2/t33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXJULKGMXJVGI-XIFFEERXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=C2C3=CC4=C(C=C3C(=O)N5CC6=CC=CC=C6CC5CN7CCOCC7)OCO4)C(=O)N(C8=CC=CC=C8)C9=CC=C(C=C9)O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2C(=C(C=C2C3=CC4=C(C=C3C(=O)N5CC6=CC=CC=C6C[C@H]5CN7CCOCC7)OCO4)C(=O)N(C8=CC=CC=C8)C9=CC=C(C=C9)O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H42N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
710.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1448584-12-0 | |
| Record name | S-55746 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448584120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-55746 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W93257I68I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



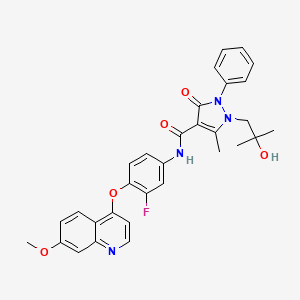
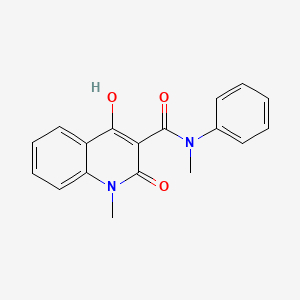
![N-[4-(3-Chlorophenyl)-5-(2-chlorobenzoyl)thiazole-2-yl]-2-[4-(ethylsulfonyl)phenyl]acetamide](/img/structure/B610558.png)
![(2S)-7-bromo-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide](/img/structure/B610559.png)

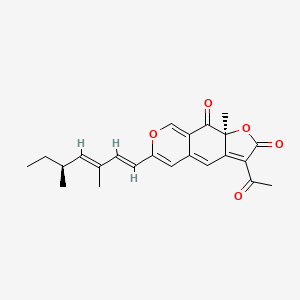
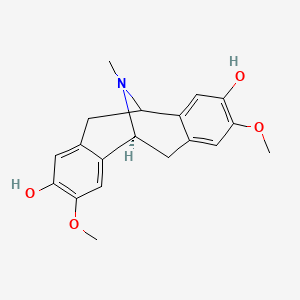
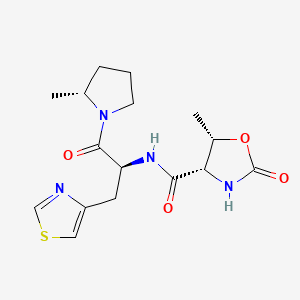
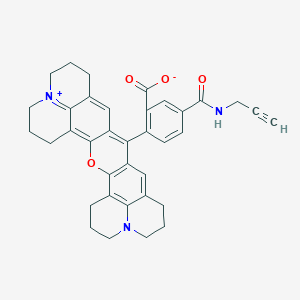

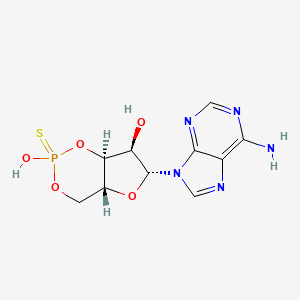
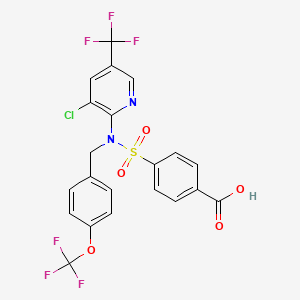
![(1S,2S)-2-(1H-benzimidazol-2-yl)-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyrazin-2-yl]ethyl]cyclopropane-1-carboxamide](/img/structure/B610575.png)
